molecular formula C8H13Cl B12578732 5-Chloro-2,2-dimethylhex-3-yne CAS No. 257300-30-4

5-Chloro-2,2-dimethylhex-3-yne

Cat. No.: B12578732
CAS No.: 257300-30-4
M. Wt: 144.64 g/mol
InChI Key: NFKBAPDGWXVUMD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,2-dimethylhex-3-yne is an organic compound belonging to the alkyne family, characterized by a carbon-carbon triple bond. This compound is notable for its unique structure, which includes a chlorine atom and two methyl groups attached to the hex-3-yne backbone. It is used in various chemical reactions and industrial applications due to its reactivity and structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2,2-dimethylhex-3-yne typically involves the chlorination of 2,2-dimethylhex-3-yne. This can be achieved through the reaction of 2,2-dimethylhex-3-yne with chlorine gas under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2,2-dimethylhex-3-yne undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Chloro-2,2-dimethylhex-3-yne has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-2,2-dimethylhex-3-yne involves its interaction with molecular targets through its reactive triple bond and chlorine atom. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The pathways involved include nucleophilic addition and substitution reactions, which can alter the structure and function of target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-2,2-dimethylhex-3-yne is unique due to the presence of the chlorine atom, which enhances its reactivity and allows for a broader range of chemical transformations. This makes it a valuable compound in both research and industrial applications .

Properties

CAS No.

257300-30-4

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

5-chloro-2,2-dimethylhex-3-yne

InChI

InChI=1S/C8H13Cl/c1-7(9)5-6-8(2,3)4/h7H,1-4H3

InChI Key

NFKBAPDGWXVUMD-UHFFFAOYSA-N

Canonical SMILES

CC(C#CC(C)(C)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.